3alpha,5alpha-Tetrahydroaldosterone
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Overview
Description
3alpha,5alpha-Tetrahydroaldosterone is a major metabolite of aldosterone, a hormone that plays a crucial role in regulating sodium and potassium levels in the body. This compound is known for its significant biological activity and is often studied in the context of steroid metabolism and endocrine function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,5alpha-Tetrahydroaldosterone typically involves the reduction of aldosterone. This process can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic reduction. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using advanced techniques such as chromatography and mass spectrometry for purification and analysis. These methods ensure high purity and yield of the compound, making it suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3alpha,5alpha-Tetrahydroaldosterone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form other metabolites, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various tetrahydro derivatives .
Scientific Research Applications
3alpha,5alpha-Tetrahydroaldosterone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroid metabolism and synthesis.
Biology: Investigated for its role in endocrine function and its effects on cellular processes.
Medicine: Studied for its potential therapeutic applications in treating conditions related to aldosterone imbalance, such as hypertension and heart failure.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of 3alpha,5alpha-Tetrahydroaldosterone involves its interaction with specific molecular targets and pathways in the body. It primarily acts on mineralocorticoid receptors, influencing the regulation of sodium and potassium levels. This interaction affects various physiological processes, including blood pressure regulation and fluid balance .
Comparison with Similar Compounds
Similar Compounds
5alpha-Androstan-3alpha,17beta-diol: A metabolite of testosterone with androgenic activity.
5alpha-Androstan-3beta,17alpha-diol: Another testosterone metabolite involved in regulating gonadotropin secretion.
Uniqueness
3alpha,5alpha-Tetrahydroaldosterone is unique due to its specific role as a metabolite of aldosterone and its significant impact on mineralocorticoid receptor activity. This distinguishes it from other similar compounds that primarily act on androgen receptors and have different physiological effects .
Properties
CAS No. |
6251-75-8 |
---|---|
Molecular Formula |
C21H32O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(3R,5S,8S,9S,10S,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C21H32O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h11-17,19,22,24-25H,2-10H2,1H3/t12-,13+,14-,15-,16+,17-,19+,20-,21+/m0/s1 |
InChI Key |
YWTDWORQGPLRLL-AMFFCYTCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C=O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O)O |
Origin of Product |
United States |
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